molecular formula C₇H₁₇NO₄S B013948 3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate CAS No. 38880-58-9

3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate

Cat. No. B013948
CAS RN: 38880-58-9
M. Wt: 229.3 g/mol
InChI Key: QDYXZZUKRVDVEQ-UHFFFAOYSA-N
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Description

Zwitterionic materials like "3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate" are notable for their unique chemical structure, which includes both positive and negative charges within the same molecule. This characteristic imparts these materials with distinctive solubility and interaction properties in aqueous and other polar solvent environments, making them of great interest for various applications in materials science and polymer chemistry.

Synthesis Analysis

The synthesis of closely related monomers, such as 2-hydroxy-3-((3-methacrylamidopropyl)dimethylammonio)propane-1-sulfonate (SHPP), involves polymerization techniques like reversible addition–fragmentation chain transfer (RAFT) polymerization. These polyzwitterions display thermoresponsive behavior in water, with solubility affected by temperature, molar mass, and the presence of salts, pointing to the complex interplay between their zwitterionic structure and environmental factors (Hildebrand, Laschewsky, & Wischerhoff, 2016).

Molecular Structure Analysis

The molecular dynamics (MD) simulation studies on compounds like N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (a closely related compound) reveal how their structure facilitates the formation of tightly packed monolayers at the air/water interface. These simulations highlight the interactions between the hydrophilic and hydrophobic groups of these molecules and their surrounding environment, offering insights into the molecular basis of their behavior at interfaces (Qu et al., 2016).

Chemical Reactions and Properties

Research on zwitterionic compounds like "3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate" focuses on their reactions and the resulting properties, such as their responsiveness to changes in pH and electrolyte concentration. Amphoteric copolymers synthesized from related monomers demonstrate complex solubility behavior influenced by their composition, pH, and ionic strength, underlining the role of coulombic interactions and hydration effects (Kathmann, White, & McCormick, 1997).

Physical Properties Analysis

The physical properties of these materials, including their phase behavior in aqueous solutions and the influence of molecular weight and ionic strength on their solubility, are critical for their potential applications. The synthesis of hydroxyl and sulfonyl dual-functionalized zwitterionic salts and their characterization via NMR and other techniques provide valuable information on their structure-property relationships (Zhu et al., 2007).

Chemical Properties Analysis

The chemical properties, including the stability and reactivity of these zwitterionic compounds, are influenced by their unique molecular structures. Studies on related zwitterionic materials demonstrate how the nature of the spacer group between the anionic and cationic moieties can significantly affect their overall properties, such as solubility and phase behavior in different environments (Hildebrand, Laschewsky, & Wischerhoff, 2016).

Scientific Research Applications

Salt Response and Rheological Behavior

Sulfobetaine 3-[N,N-dimethyl-N-(2-methacryloxylethyl)ammonio]-propane sulfonate (DMAPS) is used to create salt-sensitive copolymers with acrylamide. These copolymers exhibit distinct dissolution behaviors in the presence of different cations, with electrostatic shielding effects being the primary mechanism for this salt-in effect. The copolymers show changes in molecular and aggregate expansion, which helps explain their rheological behavior in various solutions (Ye, Song, & Zheng, 2016).

Modulating Solubility in Water and Salt Solutions

The solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions can be adjusted via the spacer group separating the cationic and anionic moieties. This modification affects the thermoresponsive behavior in water, showing phase separation at low temperatures with upper critical solution temperatures (UCST) dependent on molar mass and salt addition (Hildebrand, Laschewsky, & Wischerhoff, 2016).

High-Performance Liquid Chromatography for Detergent Analysis

An improved high-performance liquid chromatographic method has been developed for the separation and quantitative analysis of zwitterionic detergents, including various alkyl sulfobetaine-type detergents. This method is highly specific and allows for the precise quantification of these compounds in different biological samples (Zanna & Haeuw, 2007).

Synthesis and Solution Property

The synthesis and solution properties of acrylamide-sulfobetaine copolymers have been explored. The study investigated optimal reaction conditions for copolymerization and evaluated the molecular size and solution rheology of the copolymers in various conditions, providing insights into their potential applications (Ye, Song, & Zheng, 2015).

Molecular Dynamics Studies

Molecular dynamics simulations have been conducted to investigate the properties of N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate mono-layers at the air/water interface. These studies provide insights into the interactions and behaviors of these surfactants in various conditions, including the presence of Ca2+ ions (Qu et al., 2016).

Antimicrobial Evaluation

New N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. This research demonstrates the potential of these compounds in biomedical applications (Fadda, El-Mekawy, & AbdelAal, 2016).

Safety And Hazards



  • NSDB 211 is generally considered safe for laboratory use.

  • However, always follow proper handling and safety precautions when working with any chemical compound.




  • Future Directions



    • Further research could explore NSDB 211’s applications in drug delivery, biocompatibility, and other biomedical fields.




    properties

    IUPAC Name

    3-[2-hydroxyethyl(dimethyl)azaniumyl]propane-1-sulfonate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H17NO4S/c1-8(2,5-6-9)4-3-7-13(10,11)12/h9H,3-7H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CNXPCGBLGHKAIL-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C[N+](C)(CCCS(=O)(=O)[O-])CCO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H17NO4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    211.28 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3-((2-Hydroxyethyl)dimethylammonio)propane-1-sulfonate

    CAS RN

    38880-58-9
    Record name 1-Propanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-3-sulfo-, inner salt
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=38880-58-9
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name (2-hydroxyethyl)dimethyl(3-sulphopropyl)ammonium hydroxide
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.234
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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